molecular formula C7H14N2O3 B1199713 N-n-Butyl-N-nitrosourethane CAS No. 6558-78-7

N-n-Butyl-N-nitrosourethane

Cat. No.: B1199713
CAS No.: 6558-78-7
M. Wt: 174.2 g/mol
InChI Key: RABAKMVAMFRJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-n-Butyl-N-nitrosourethane, also known as Ethyl N-butyl-N-nitrosocarbamate, is a chemical compound with the CAS Registry Number 6558-78-7 and the molecular formula C7H14N2O3 . It has a molecular weight of approximately 174.20 g/mol and is characterized by a density of around 1.09 g/cm³, a calculated boiling point near 207°C, and a flash point of approximately 79°C . As an N-nitroso compound, it shares the characteristic N–N=O functional group, a class of chemicals known for their reactivity and formation from nitrites and amines . This compound is supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers investigating the properties and reactions of nitrosamine compounds may find this product valuable. N-nitroso compounds are of significant research interest, particularly in studies exploring alkylating agents and their interactions with biological molecules like DNA . For instance, related alkyl nitrosoureas have been shown to react with DNA to form specific adducts such as 7-alkylguanine and O6-alkylguanine, which are crucial for understanding mechanisms of chemical carcinogenesis . Handle this compound with care, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6558-78-7

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

ethyl N-butyl-N-nitrosocarbamate

InChI

InChI=1S/C7H14N2O3/c1-3-5-6-9(8-11)7(10)12-4-2/h3-6H2,1-2H3

InChI Key

RABAKMVAMFRJLX-UHFFFAOYSA-N

SMILES

CCCCN(C(=O)OCC)N=O

Canonical SMILES

CCCCN(C(=O)OCC)N=O

Other CAS No.

6558-78-7

Synonyms

BNUR
N-butyl-N-nitrosourethan
N-butyl-N-nitrosourethane
N-n-butyl-N-nitrosourethane

Origin of Product

United States

Fundamental Chemical Reactivity and Decomposition Mechanisms of N N Butyl N Nitrosourethane

Intrinsic Chemical Stability and Factors Influencing Reactivity

N-n-Butyl-N-nitrosourethane, a member of the secondary N-nitrosocarbamate class, is characterized by significant chemical lability, particularly thermal instability. cdnsciencepub.comudayton.edu Its stability is intrinsically linked to its molecular conformation. Like other N-nitrosamides, it can exist as two main rotational isomers (conformers) due to the restricted rotation around the N-N bond: s-E and s-Z. udayton.educore.ac.uk

Theoretical calculations and experimental data indicate that the s-E isomer is thermodynamically more stable than the s-Z isomer. udayton.educore.ac.uk The greater stability of the s-E form is a critical factor for the compound's ability to exist at all, as the s-Z conformation positions the nitroso oxygen atom in close proximity to the carbonyl carbon, facilitating an intramolecular decomposition reaction. udayton.edu Despite the higher population of the s-E isomer at equilibrium, the decomposition pathway proceeds through the less stable s-Z isomer. core.ac.uk

Several factors can influence the reactivity and stability of this compound:

Steric Hindrance: The size of the alkyl or aryl group on the carbamate (B1207046) portion of the molecule can affect thermal stability. Larger, more sterically congested groups can increase the energy barrier for decomposition, thus enhancing the compound's thermal stability. core.ac.uk

Electronic Effects: The electronic nature of substituent groups can modulate the reactivity of the N-nitroso functionality.

Physical State: In the solid state, the N-nitrosocarbamate substructure is observed to be nearly planar, favoring the more stable s-E orientation. udayton.edu

The table below summarizes key factors that influence the stability of N-nitrosocarbamates.

FactorInfluence on StabilityMechanism
Conformation The s-E isomer is more stable; decomposition occurs via the s-Z isomer.The s-Z conformation allows for intramolecular cyclization, leading to decomposition. udayton.educore.ac.uk
Steric Bulk Larger substituent groups on the carbamate can increase thermal stability.Steric hindrance raises the energy barrier for the formation of the cyclic transition state required for decomposition. core.ac.uk
Acidity (pH) Stability decreases in both acidic and basic conditions.Acid catalysis promotes denitrosation, while basic conditions facilitate hydrolysis and formation of diazoalkanes. nih.govdokumen.pubdur.ac.uk
Light (UV) The compound is unstable in the presence of light, especially ultraviolet light.Photolytic energy promotes the cleavage of the N-N bond, leading to a different decomposition pathway than thermal breakdown. cdnsciencepub.comnih.gov

**2.2. Pathways of Non-Enzymatic Decomposition

This compound can decompose through several non-enzymatic pathways, primarily driven by heat, light, or chemical environment (e.g., pH).

The thermal decomposition of this compound is a well-studied process. It is generally accepted that the initial and rate-determining step of thermolysis is the rearrangement of the parent molecule into a diazo ester intermediate. cdnsciencepub.com This process occurs via a concerted mechanism, proceeding through a four-membered cyclic transition state that originates from the less stable s-Z conformer. udayton.educore.ac.uk This intramolecular rearrangement involves the exclusive cleavage of the nitrogen-carbonyl (N-C(O)) bond. cdnsciencepub.com

The resulting diazo ester is highly unstable and rapidly breaks down, yielding various products. In the case of alkyl groups like n-butyl, the reaction is believed to proceed through an ionic pathway, generating an alkyl diazonium ion and a carbonate anion. cdnsciencepub.comudayton.edu

Under basic conditions, the decomposition mechanism changes. The attack of a base on the carbonyl group can lead to the formation of a diazo hydroxide (B78521) intermediate, which is a precursor for the generation of diazoalkanes. dokumen.pub

Table of Thermal Decomposition Intermediates and Products

Condition Intermediate Species Major Products
Neutral (Thermal) Alkyl diazo ester n-Butanol esters, Olefins cdnsciencepub.com

| Basic | Diazo hydroxide dokumen.pub | Diazoalkane, Carbonate dokumen.pubnih.gov |

In contrast to its thermal decomposition, the photolysis of this compound in acidic media proceeds through a different mechanism. cdnsciencepub.com Irradiation with light, particularly ultraviolet light, induces the fission of the nitrogen-nitrogen (N-N) bond. cdnsciencepub.comresearchgate.net This pathway is analogous to the photodecomposition of N-nitrosamines. cdnsciencepub.com

The primary photochemical processes are:

Photo-elimination: Removal of a [NOH] group.

Photo-denitrosation: A light-catalyzed removal of the nitroso group. cdnsciencepub.com

This photolytic cleavage of the N-N bond stands in sharp contrast to the N-C(O) bond cleavage observed during thermolysis. cdnsciencepub.com The products of photolysis can include the parent amide (n-butylurethane) and other species resulting from the reactive intermediates formed after N-N bond scission. cdnsciencepub.com

The decomposition rate of this compound is highly sensitive to environmental factors, most notably pH and the solvent used.

Influence of pH: The compound exhibits low stability in both acidic and alkaline solutions. nih.gov

Acid Catalysis: In acidic solutions, the decomposition is accelerated. The mechanism involves a rate-limiting initial protonation of the nitroso-nitrogen atom. dur.ac.uk This is followed by the nucleophilic attack of a solvent molecule or other nucleophile, leading to denitrosation (loss of the NO group) and formation of the corresponding secondary amine. dur.ac.uk

Base Catalysis: In basic media, N-nitrosourethanes undergo decomposition to form diazoalkanes. dokumen.pubgoogle.com This reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. dokumen.pub The instability in basic amide solvents like N-alkylpyrrolidones is a known issue, leading to the formation of diazomethane (B1218177) from the methyl analogue. google.com

Influence of Solvents: The choice of solvent can influence the decomposition pathway and product distribution. Decomposition in solvents ranging from acetic acid to cyclohexane (B81311) has been shown to proceed via the diazo ester intermediate during thermolysis. cdnsciencepub.com The polarity of the solvent can affect the stability of the charged intermediates formed during decomposition.

Formation of Reactive Electrophilic Species

The decomposition of this compound is significant primarily because it serves as a precursor to potent, reactive electrophilic species. These electrophiles are responsible for the compound's alkylating properties. udayton.edu The generation of these species occurs following the initial decomposition event, whether thermal, photolytic, or chemically induced.

A critical step in the mechanism of action for many N-nitroso compounds is their transformation into highly reactive alkylating agents. udayton.edupsu.edu In the case of this compound, decomposition leads to the formation of an n-butyl diazonium ion (CH₃(CH₂)₃N₂⁺). udayton.edu

This species is generated from the breakdown of intermediates like the diazo ester formed during thermolysis. cdnsciencepub.comudayton.edu The diazonium ion is an extremely reactive electrophile because dinitrogen (N₂) is an exceptionally good leaving group. masterorganicchemistry.com Once formed, the n-butyl diazonium ion can rapidly react with any available nucleophiles in its vicinity. It is this alkylating species that is believed to initiate biological activity by attacking nucleophilic sites on cellular macromolecules. udayton.edu

Production of Alkyl Carbocations

The decomposition of N-alkyl-N-nitrosamides, a class of compounds to which this compound belongs, can proceed through pathways that generate highly reactive alkylating intermediates. It is suggested that the decomposition can produce an active metabolite, which may be an alkylating agent such as a carbonium ion (an older term for carbocation). epa.gov

The thermal decomposition (thermolysis) of N-alkyl-N-nitrosamides, particularly in acidic conditions, is noted to be analogous to the nitrous acid deamination of primary amines. cdnsciencepub.com This classic reaction is well-known to proceed via the formation of a diazonium ion, which readily loses nitrogen gas to form a carbocation intermediate. The fragmentation of the resulting diazo esters is highly sensitive to the nature of the alkyl group and reaction conditions, occurring through substitution and elimination pathways that can involve carbonium ion, free radical, or intramolecular migration mechanisms. dokumen.pub

In the context of related nitrosamines, the stability of the carbocation formed upon decomposition is a critical factor influencing subsequent reactions. dokumen.pub For instance, the decomposition of compounds that would yield relatively stable carbocations, such as the t-butyl or benzyl (B1604629) carbocations, is recognized as a key determinant of their chemical behavior. dokumen.pub This principle supports the hypothesis that the decomposition of this compound involves the formation of a corresponding n-butyl carbocation or a related reactive species like an alkyl diazonium ion. dokumen.pubacs.org

Formation of Associated Aldehyde Byproducts

The decomposition of N-n-butyl-N-nitrosamides can lead to the formation of aldehyde byproducts. Research on closely related compounds provides direct evidence for this transformation. For example, the photolysis of N-n-butyl-N-nitrosoacetamide and N-n-butyl-N-nitrosoformamide in acidic media results in the production of n-butanal. cdnsciencepub.com

In these photochemical reactions, the primary bond cleavage occurs at the nitrogen-nitrogen bond of the nitrosoamino moiety. cdnsciencepub.com This is distinct from the thermal decomposition pathway, which typically involves the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.com The formation of n-butanal during the photolysis of N-n-butyl-N-nitrosoacetamide was confirmed by derivatizing the aldehyde with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), yielding the corresponding hydrazone. cdnsciencepub.com

The table below summarizes the research findings on the yield of the n-butanal derivative from the photolysis of related N-n-butyl-N-nitrosamides. cdnsciencepub.com

Precursor CompoundPhotolysis ProductDerivativeYield of Derivative
N-n-Butyl-N-nitrosoacetamiden-Butanaln-Butanal 2,4-DNPH34%
N-n-Butyl-N-nitrosoformamiden-Butanaln-Butanal 2,4-DNPH3%

Furthermore, it has been proposed that active metabolic products of nitrosamines can include the corresponding aldehyde. epa.gov This suggests that, in addition to photochemical and thermal decomposition, biological processes may also convert this compound into aldehyde byproducts.

Metabolic Activation and Biotransformation of N N Butyl N Nitrosourethane in Experimental Systems

Enzymatic Bioactivation Pathways

The bioactivation of N-n-Butyl-N-nitrosourethane is a critical initial step for its biological activity, primarily driven by oxidative enzymes. This process converts the relatively stable parent molecule into highly reactive electrophilic intermediates capable of interacting with cellular macromolecules.

Cytochrome P450-Dependent α-Hydroxylation

The primary route for the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes. ucl.ac.ukepa.govmdpi.com This process involves the oxidation of the carbon atom adjacent (at the α-position) to the N-nitroso group. For BNUR, this can occur on the butyl chain.

Studies on the closely related compound N,N-di-n-butylnitrosamine (NDBA) have shown that CYP450 isozymes are essential for its metabolism. Specifically, research using purified rat liver cytochrome P450 isoforms has identified CYP2B1 as a major catalyst for the α-hydroxylation of long-chain nitrosamines like NDBA. nih.gov Further investigations into various N-alkylnitrosamines have implicated other CYP isoforms, including CYP2A6, CYP2E1, and CYP1A1, in their metabolic activation. nih.gov The contribution of each isoform often depends on the length of the alkyl chains; for instance, CYP2E1 is primary for short-chain nitrosamines, while CYP2A6 and CYP1A1 play more significant roles as the chain length increases. nih.gov In the case of N-nitrosomethyl-n-butylamine, a novel P450 enzyme from the 2B subfamily has been identified in rat esophagus tissue as being responsible for the α-hydroxylation of the butyl group. ucl.ac.uk

This enzymatic hydroxylation results in an unstable α-hydroxy-N-nitrosourethane. This intermediate can then spontaneously decompose, yielding an aldehyde (butyraldehyde) and a reactive butyl-diazonium ion. This ion is a potent alkylating agent considered to be the ultimate carcinogenic species. epa.gov

Contribution of Other Oxidoreductases and Metabolic Enzymes

While CYP450 enzymes are the principal drivers of α-hydroxylation, other enzyme systems may also contribute to the biotransformation of this compound. For instance, lactate (B86563) dehydrogenase has been shown to catalyze the oxidation of α-hydroxynitrosamines to form α-nitrosamino aldehydes, which are highly reactive and directly mutagenic compounds. iarc.fr Although not directly documented for BNUR, the involvement of carbonyl reductases and aldo-keto reductases is plausible in the broader metabolic scheme of nitrosamines, potentially acting on aldehydic metabolites or the parent compound itself.

Characterization of Primary and Secondary Metabolites

The metabolic cascade initiated by bioactivation leads to a variety of primary and secondary metabolites. Following α-hydroxylation and subsequent decomposition, the primary products are butyraldehyde (B50154) and the butyl-diazonium ion. The latter can react with nucleophilic sites on cellular macromolecules, particularly DNA, to form alkylated adducts.

Research on the related compound N-n-[1-¹⁴C]butyl-N-nitrosourea provides insight into the specific DNA adducts that can be formed. In vitro incubation of this compound with calf thymus DNA resulted in the identification of several butylated purine (B94841) bases. nih.gov

Table 1: DNA Adducts Identified from In Vitro Reaction of N-n-butyl-N-nitrosourea

Adduct Type Relative Ratio (O⁶-/7-butylguanine)
7-n-butylguanine Major Product -
O⁶-n-butylguanine Major Product 0.69
3-n-butyladenine Major Product Not specified

Data derived from a study on N-n-butyl-N-nitrosourea. nih.gov

Further metabolism of the butyl chain can occur through ω- and (ω-1)-oxidation, leading to hydroxylated and subsequently carboxylated metabolites. Studies on N,N-di-n-butylnitrosamine (DBN) and N-n-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) found that the principal urinary metabolite in rats was N-n-butyl-N-(3-carboxypropyl)nitrosamine (BCPN). nih.gov This indicates that oxidation of the butyl group at the terminal (ω) or sub-terminal (ω-1) position is a significant metabolic pathway.

Comparative Metabolic Profiles Across Diverse In Vitro and In Vivo Experimental Models

The metabolism of nitrosamines can vary significantly between different animal species and experimental systems (in vitro vs. in vivo). In vivo studies in rats with NDBA and BBN have demonstrated that the formation of the urinary metabolite BCPN is a key pathway. nih.gov The rate of excretion of this active metabolite has been linked to species-specific differences in carcinogenic susceptibility. nih.gov

In vitro studies using liver microsomes from rats pretreated with various CYP450 inducers have helped to pinpoint the specific enzymes involved. For example, microsomes from phenobarbital-pretreated rats, which have high levels of CYP2B1, showed significant activity in the N-dealkylation of NDBA. nih.gov In contrast, microsomes from rats treated with β-naphthoflavone (a CYP1A1 inducer) showed decreased metabolism of NDBA. nih.gov

Genetically engineered Salmonella typhimurium strains expressing specific human CYP enzymes have also been used to evaluate the metabolic activation of a range of N-alkylnitrosamines. nih.gov These systems confirmed that human CYP2A6, CYP2E1, and CYP1A1 are key enzymes in the activation process. nih.gov Such models are invaluable for extrapolating potential metabolic pathways in humans.

Table 2: CYP450 Isoforms Involved in the Metabolism of Butyl-Containing Nitrosamines

Compound Experimental System Key CYP450 Isoforms Metabolic Reaction
N-nitrosodibutylamine (NDBA) Rat liver microsomes CYP2B1 Debutylation
N-nitrosodibutylamine (NDBA) Human CYP-expressing S. typhimurium CYP1A1 Metabolic Activation
N-nitrosomethyl-n-butylamine Rat esophagus CYP2B subfamily α-Hydroxylation

This table compiles findings from studies on structurally related nitrosamines. ucl.ac.uknih.govnih.gov

Detoxification and Elimination Pathways in Model Organisms

Alongside bioactivation, organisms possess detoxification pathways to neutralize and eliminate harmful compounds. For this compound and its metabolites, these pathways are crucial for mitigating toxicity.

Glucuronidation and Other Conjugation Reactions

Conjugation reactions are a major detoxification mechanism, increasing the water solubility of xenobiotics and their metabolites to facilitate their excretion in urine or bile. Glucuronidation, the attachment of glucuronic acid, is a common pathway for compounds with hydroxyl or amine groups. epa.gov

Metabolites of BNUR that have undergone hydroxylation, such as N-n-butyl-N-(4-hydroxybutyl)nitrosourethane (a potential ω-oxidation product), would be prime substrates for glucuronidation. While direct evidence for BNUR glucuronides is lacking, studies on other N-nitroso compounds and xenobiotics with tertiary amine groups show that N-glucuronidation is a common metabolic route. epa.govnih.gov These N-glucuronide conjugates are often stable and can be resistant to enzymatic hydrolysis by β-glucuronidase, requiring chemical methods for cleavage. nih.gov

Sulfate conjugation is another potential detoxification pathway, particularly for hydroxylated metabolites. iarc.fr Inhibition of sulfotransferases has been shown to prevent DNA damage from other nitrosamines, highlighting the importance of this pathway in their metabolic activation and detoxification balance. iarc.fr

Denitrosation Processes

Denitrosation represents a significant metabolic pathway for N-nitroso compounds, including N-nitrosamines, which are structurally related to this compound. This process involves the cleavage of the N-NO bond and is generally considered a detoxification mechanism, as it prevents the formation of reactive alkylating species that result from α-hydroxylation. The enzymatic removal of the nitroso group is primarily catalyzed by the cytochrome P450 (P450) superfamily of enzymes located in the microsomal fraction of cells. nih.govnih.govresearchgate.net

Two primary enzymatic mechanisms for the denitrosation of N-nitrosamines have been proposed, both dependent on cytochrome P450. nih.gov

Reductive Denitrosation : This pathway involves a P450-dependent one-electron reduction of the nitrosamine (B1359907) molecule. This reduction leads to the formation and release of nitric oxide (NO) and the corresponding secondary amine. nih.gov

Oxidative Denitrosation : This mechanism proceeds via a P450-dependent one-electron abstraction from the nitrosamine, which also results in the liberation of nitric oxide. nih.gov

The nitric oxide released during denitrosation can be further metabolized to nitrite (B80452) and nitrate. nih.gov While denitrosation is viewed as a detoxification route, the reactive intermediates formed from nitric oxide could potentially exert toxic effects. nih.gov

Studies on long-chain nitrosamines structurally similar to this compound, such as N-nitrosodibutylamine (NDBA) and N-nitrosomethyl-n-butylamine, have implicated specific P450 isozymes in their metabolism. Cytochrome P450 2B1 and Cytochrome P450 2E1 have been shown to be involved in the metabolic processing of these compounds. nih.govucl.ac.uk For instance, CYP2B1 specifically catalyzes the α-hydroxylation of long-chain nitrosamines with high activity, while CYP2E1 also contributes to their metabolism. nih.gov Although these studies focus primarily on N-dealkylation via α-hydroxylation, denitrosation occurs concurrently. The ratio between these two competing pathways can vary depending on the specific nitrosamine and the P450 isozyme involved. researchgate.net For some nitrosamines like N-nitrosodimethylamine (NDMA), denitrosation is considered a minor pathway compared to oxidative dealkylation. researchgate.net

The table below summarizes the key enzymatic processes involved in the denitrosation of N-nitroso compounds, which are considered relevant for understanding the metabolism of this compound.

Mechanism Type Key Enzymes Implicated (from related compounds) Primary Products References
Reductive DenitrosationCytochrome P450 (P450) SystemNitric Oxide (NO), Secondary Amine nih.gov
Oxidative DenitrosationCytochrome P450 (P450) SystemNitric Oxide (NO) nih.gov

Molecular Interactions with Cellular Macromolecules

Formation of DNA Adducts by N-n-Butyl-N-nitrosourethane and its Reactive Intermediates

This compound is known to react with DNA, forming a spectrum of butylated base adducts. This alkylation is a critical initiating event in its mechanism of toxicity and carcinogenicity. The process involves the transfer of a butyl group to various positions on the DNA bases.

Studies involving the in vitro reaction of BNU with DNA have successfully identified several major butylated DNA adducts. Through techniques such as chromatography and spectrophotometry, the structures of these adducts have been elucidated.

The primary products formed are:

7-n-butylguanine (N7-BuG) : An adduct formed at the N7 position of guanine (B1146940). oup.comnih.gov

O⁶-n-butylguanine (O⁶-BuG) : An adduct at the exocyclic O⁶ position of guanine, which is considered a highly mutagenic lesion. oup.comnih.gov

3-n-butyladenine (3-BuA) : An adduct formed at the N3 position of adenine. oup.comnih.gov

O⁴-n-butylthymine (O⁴-BuT) : An adduct at the O⁴ position of thymine (B56734). oup.com

O²-n-butylthymine (O²-BuT) : An adduct at the O² position of thymine. oup.com

Research has quantified the relative proportions of these adducts, providing insight into the compound's reactivity with DNA. One study reported the following distribution of butylated bases after reacting BNU with DNA oup.com:

DNA AdductSite of AlkylationRelative Percentage (%)
3-n-butyladenine N3 of Adenine13.2
7-n-butylguanine N7 of Guanine12.8
O⁶-n-butylguanine O⁶ of Guanine8.4
O²-n-butylthymine O² of Thymine8.2
O⁴-n-butylthymine O⁴ of Thymine0.8
3-n-butylthymine N3 of Thymine0.1

This interactive table summarizes the major DNA adducts formed by this compound and their relative abundance as identified in experimental studies.

The pattern of adduct formation demonstrates a clear regiospecificity in the reaction of BNU with DNA. Alkylation is not random, with certain nucleophilic centers being preferentially targeted. The most reactive sites are the ring nitrogens N7 of guanine and N3 of adenine, which are sterically accessible. escholarship.org However, significant alkylation also occurs at the exocyclic oxygen atoms, such as O⁶ of guanine and O² and O⁴ of thymine, which is of high biological relevance due to the miscoding potential of these lesions. oup.comdntb.gov.ua

Regarding stereochemistry , the alkylation mechanism of nitrosoureas involves the formation of a carbonium ion intermediate. nih.gov This is supported by the observation that the reaction of BNU with DNA not only produces the expected n-butyl adducts but also a small fraction of rearranged sec-butyl adducts. nih.gov The formation of this planar carbocation intermediate allows for potential rearrangements before it attacks the DNA, leading to these structurally different adducts.

Quantitative analysis of the adducts provides insight into the kinetics of the alkylation reaction. An important kinetic parameter is the ratio of oxygen-to-nitrogen alkylation. In an in vitro study using calf thymus DNA, the ratio of O⁶-n-butylguanine to 7-n-butylguanine formation was determined to be 0.69. nih.gov This indicates a high propensity for alkylation at the exocyclic oxygen of guanine, a characteristic shared with other potent carcinogens like ethylnitrosourea. nih.gov

The persistence of these adducts in a cellular environment is governed by the kinetics of both their formation and their removal by DNA repair enzymes. The mutagenic O⁶-n-butylguanine adduct is a known substrate for the DNA repair protein O⁶-alkylguanine-DNA alkyltransferase (AGT). oup.com However, the efficiency of this repair can vary between species. For instance, rat liver AGT can remove n-butyl groups from the O⁶-position of guanine, whereas human AGT is likely not to recognize this bulky adduct. oup.comoup.compsu.edu In human cells lacking AGT activity, O⁶-n-butylguanine is still removed, suggesting the involvement of other pathways, such as the nucleotide excision repair (NER) system. oup.comoup.com

Alkylation of RNA and Protein Macromolecules

While DNA is a primary target, the reactive intermediates of BNU can also modify other vital cellular macromolecules, including RNA and proteins.

N-nitroso compounds are known to alkylate RNA in a manner similar to DNA. researchgate.net The most reactive site in RNA is generally considered to be the N7 position of guanine. researchgate.net For related methylating nitroso-compounds, 7-methylguanine (B141273) is the predominant RNA adduct formed. researchgate.net Although direct studies specifically identifying RNA adducts from this compound are limited, it is chemically plausible that 7-n-butylguanine and other butylated bases are formed in various RNA species (mRNA, tRNA, rRNA). Such modifications could impair RNA stability and its function in protein synthesis.

The electrophilic species generated from BNU can react with nucleophilic amino acid residues in proteins. N-nitroso compounds are generally known to form protein adducts. ca.gov A hypothetical mechanism for the interaction between alkylnitroso compounds and chromatin components suggests that the reactive intermediates could form covalent bonds with thiol groups of cysteine residues in proteins, including histones. psu.edu Such alkylation of histones and other nucleoproteins could alter chromatin structure, potentially affecting gene expression and DNA repair processes. While this reactivity is established for the chemical class, specific protein adducts resulting from exposure to this compound have not been extensively characterized in the literature.

Modulation by DNA Repair Mechanisms

The cellular response to DNA damage induced by this compound involves a sophisticated network of DNA repair pathways. The efficiency and fidelity of these pathways are critical in determining the ultimate biological consequences of exposure to this alkylating agent.

Repair of O6-Alkylguanine Adducts by O6-Alkylguanine-DNA Alkyltransferase (AGT)

A primary and highly significant DNA lesion formed by this compound is the O6-butylguanine adduct. This adduct is a major substrate for the DNA repair protein O6-Alkylguanine-DNA Alkyltransferase (AGT). nih.govnih.govoup.com AGT functions through a direct damage reversal mechanism, which is unique among DNA repair processes. nih.gov The protein identifies the O6-alkylguanine lesion and transfers the alkyl group (in this case, a butyl group) from the guanine base to a specific cysteine residue within its own active site. nih.govacs.orgresearchgate.net

This transfer reaction restores the guanine base to its original, undamaged state in a single step. nih.gov However, this process is stoichiometric, meaning that each AGT molecule can only repair one lesion before it becomes inactivated and is subsequently targeted for degradation. nih.govnih.govacs.org Consequently, the cell's capacity to repair O6-butylguanine adducts is directly proportional to the number of available AGT molecules. acs.org

The rate of repair by AGT is dependent on the size and structure of the alkyl group. While AGT can repair a variety of O6-alkylguanine adducts, the efficiency of repair generally decreases as the size of the alkyl group increases. nih.govnih.gov Studies comparing different alkyl groups have shown that the repair rate for n-butylguanine is slower than that for smaller adducts like methyl- and ethylguanine. nih.govnih.gov For instance, research on rat liver and E. coli AGT demonstrated that the relative rate of repair follows the order: methyl > ethyl > n-propyl > n-butyl. nih.govoup.com Despite this, mammalian AGT is considerably more efficient at repairing larger adducts like n-butylguanine compared to its bacterial counterpart. nih.govoup.com The structure of the AGT protein itself also plays a crucial role, with variations in protein structure across different species and even among individuals affecting the repair efficiency of bulky adducts. acs.orggrantome.com

The levels of AGT can vary significantly between different cell types and tissues, and this can influence tissue-specific susceptibility to the carcinogenic effects of alkylating agents. nih.gov Cells with low levels of AGT are more sensitive to the mutagenic and cytotoxic effects of agents that form O6-alkylguanine adducts. nih.govnih.gov

Role of Base Excision Repair (BER) Pathways in Adduct Removal

While AGT is the primary defense against O6-alkylguanine adducts, other repair pathways, such as Base Excision Repair (BER), are also involved in processing the spectrum of DNA damage caused by this compound. BER is a major pathway for the removal of smaller, non-helix-distorting base lesions, including certain alkylated bases. researchgate.netnih.gov

The BER pathway is initiated by a class of enzymes called DNA glycosylases. These enzymes recognize and excise the damaged base by cleaving the N-glycosidic bond that links the base to the sugar-phosphate backbone of the DNA. This action creates an apurinic/apyrimidinic (AP) site. nih.gov For some types of alkylation damage, specific DNA glycosylases, such as 3-methyladenine (B1666300) DNA glycosylase (e.g., AlkA in E. coli), can recognize and remove the damaged base. furman.edu

However, the efficiency of BER in repairing bulky adducts is generally lower than for smaller lesions. nih.govfurman.edu The size of the adduct can sterically hinder the ability of the DNA glycosylase to recognize and excise the damaged base. furman.edu Studies with nitrogen mustard analogues have shown that as the size of the DNA adduct in the minor groove increases, the efficiency of its removal by DNA glycosylase decreases. furman.edu While the primary adducts of this compound, such as O6-butylguanine, are mainly handled by AGT, other less common adducts or secondary lesions arising from the initial damage might be substrates for BER. The presence of bulky alkyl groups, larger than ethyl or propyl, can be recognized as bulky lesions, potentially involving other repair systems beyond classical BER. asm.org

Analysis of Adduct Persistence and Repair Efficiency in Experimental Cells and Tissues

The persistence of DNA adducts in a particular tissue is a critical determinant of its susceptibility to carcinogenesis. This persistence is a function of the rate of adduct formation versus the rate of its repair. Studies on various N-nitroso compounds provide insights into the dynamics of adduct accumulation and removal in different tissues. nih.govdntb.gov.ua

In experimental models, the levels of O6-alkylguanine adducts have been shown to vary markedly between different organs following exposure to N-nitroso compounds. nih.govucl.ac.uk For example, after administration of the tobacco-specific nitrosamine (B1359907) NNK, which forms O6-methylguanine, DNA alkylation was found to be highest in the nasal mucosa, followed by the liver and lung in rats. nih.gov

The efficiency of repair, largely dictated by AGT activity, plays a crucial role in these tissue-specific differences. In tissues with high and inducible levels of AGT, such as the liver, O6-alkylguanine adducts may be removed relatively efficiently. nih.gov In contrast, in tissues with low AGT activity, like the lung in some experimental models, these promutagenic lesions can persist. nih.gov For instance, continuous exposure to NNK led to a steady increase in O6-methylguanine in the lung, which correlated with a depletion of AGT activity. nih.gov Once the treatment was stopped, these adducts persisted in the lung, highlighting the limited repair capacity in this tissue. nih.gov

The persistence of bulkier adducts like O6-butylguanine is also expected to be tissue-dependent and influenced by local AGT levels. The slower repair rate for O6-butylguanine compared to O6-methylguanine suggests that it may persist for longer periods in tissues, increasing the likelihood of mutations. nih.govoup.com The differential rates of repair for various alkyl adducts underscore the importance of specific measurements in target tissues to assess carcinogenic risk. nih.govoup.com The accumulation of such persistent, miscoding lesions is a key molecular event that can drive the initiation of tumors in susceptible organs. nih.gov

Interactive Data Table: Relative Repair Rates of O6-Alkylguanine Adducts by AGT

Alkyl GroupOrganism/Cell TypeRelative Repair RateReference
MethylE. coli+++++ nih.govoup.com
EthylE. coli++++ nih.govoup.com
n-PropylE. coli+++ nih.govoup.com
n-ButylE. coli++ nih.govoup.com
iso-PropylE. coli+ nih.govoup.com
iso-ButylE. coli+ nih.govoup.com
MethylRat Liver++++ nih.govoup.com
EthylRat Liver++++ nih.govoup.com
n-PropylRat Liver++++ nih.govoup.com
n-ButylRat Liver+++ nih.govoup.com
iso-PropylRat Liver+ nih.govoup.com
iso-ButylRat Liver+ nih.govoup.com
2-hydroxyethylRat Liver+ nih.govoup.com
Benzyl (B1604629)Human++++++ nih.gov
PyridyloxobutylHuman++ acs.org

Mechanistic Studies of Genotoxicity and Mutagenicity in Model Systems

Induction of DNA Damage and Structural Alterations

N-n-Butyl-N-nitrosourethane is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its genotoxic effects. Its chemical instability under physiological conditions leads to the formation of reactive species that can directly interact with DNA.

The alkylation of DNA bases by this compound can lead to the formation of unstable adducts. The subsequent spontaneous or enzymatic removal of these altered bases creates apurinic/apyrimidinic (AP) sites. These AP sites can then be processed by cellular repair enzymes, such as AP endonucleases, which cleave the phosphodiester backbone, resulting in single-strand breaks (SSBs). ebi.ac.ukmdpi.com Unrepaired or closely spaced SSBs can be converted into the more severe double-strand breaks (DSBs), particularly during DNA replication when a replication fork encounters an SSB. mdpi.commpg.deiaea.org DSBs are highly cytotoxic and genotoxic lesions that can lead to chromosomal aberrations if not properly repaired. mpg.deiaea.org

This compound can induce the formation of DNA-protein crosslinks (DPCs). frontiersin.org These lesions occur when the compound reacts with both a DNA base and a nearby protein, forming a covalent bond that tethers the protein to the DNA. frontiersin.orgmdpi.comphotobiology.info DPCs are bulky lesions that can physically block the progression of DNA and RNA polymerases, thereby interfering with replication and transcription. frontiersin.org The formation of DPCs can be initiated by the alkylation of a DNA base, which then becomes reactive towards nucleophilic amino acid residues (like cysteine or lysine) in adjacent proteins. mdpi.comnih.gov These crosslinks represent a significant challenge to cellular repair machinery. frontiersin.orgnih.gov

While direct alkylation is the primary mechanism of damage by this compound, the cellular response to the initial DNA adducts can sometimes involve the generation of reactive oxygen species (ROS). This can lead to secondary, oxidative damage to DNA bases. For instance, some aromatic nitroso compounds have been shown to cause DNA single-strand breaks through the generation of active oxygen species in the presence of thiols. nih.gov This can result in the formation of oxidized bases such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a common marker of oxidative DNA damage. nihs.go.jpiaea.org

Mutagenic Potency and Spectra in Experimental Cell Lines and Microorganisms

The DNA damage induced by this compound is often misrepaired or tolerated through mutagenic pathways, leading to permanent changes in the DNA sequence.

This compound and related N-nitroso compounds have been evaluated for their mutagenic potential in various bacterial systems. In the Ames test, which uses strains of Salmonella typhimurium to detect base-pair substitutions and frameshift mutations, N-nitroso compounds are often found to be potent mutagens, typically without the need for metabolic activation. dokumen.pubnih.govnih.gov These compounds are known to be effective in inducing mutations in strains like TA1535, which is sensitive to base-pair substituting agents. nih.gov

Another method for assessing DNA damage is the prophage induction assay in lysogenic bacteria like Escherichia coli. asm.orgresearchgate.net Carcinogenic N-nitroso compounds have been shown to induce the prophage, indicating their ability to cause significant DNA damage that triggers the SOS response in bacteria. asm.orgresearchgate.netepa.gov

Table 1: Mutagenicity of N-Nitroso Compounds in Bacterial Assays

Assay Type Test System Compound Class Result Reference
Ames Test Salmonella typhimurium TA1535 N-Nitrosamines Positive nih.gov
Prophage Induction Escherichia coli K-12 Carcinogenic N-nitrosamines Positive researchgate.net
Ames Test Salmonella typhimurium N-nitroso compounds Positive dokumen.pub

This table summarizes the general findings for the class of N-nitroso compounds in bacterial mutagenicity assays.

In mammalian cells, the mutagenicity of N-nitroso compounds has been studied by analyzing mutations in reporter genes, such as the hypoxanthine-guanine phosphoribosyltransferase (Hprt) gene. nih.gov Treatment of mammalian cells with N-nitroso compounds leads to a dose-dependent increase in the frequency of mutations at the Hprt locus. nih.govnih.gov

Molecular analysis of these mutations reveals specific patterns, or "mutational spectra," that provide insights into the mechanism of mutagenesis. For N-alkyl-N-nitrosoureas, the predominant mutations are G:C to A:T transitions. This is consistent with the formation of O⁶-alkylguanine adducts, which can mispair with thymine (B56734) during DNA replication. nih.gov The ratio of O⁶-butylguanine to 7-butylguanine formed by N-n-butyl-N-nitrosourea is 0.69, indicating significant alkylation at the oxygen atom of guanine (B1146940). nih.gov Studies with similar compounds like N-ethyl-N-nitrosourea (ENU) in the mouse Hprt gene have shown that transitions and transversions at A:T base pairs are also frequent, suggesting that alkylation of thymine is also an important mutagenic event. nih.gov

Table 2: Mutational Spectrum of a Related N-Nitroso Compound (ENU) at the Mouse Hprt Locus

Mutation Type Location Frequency Details Reference
Transitions and Transversions A:T base pairs 62 of 69 mutations Occurred at 14 different sites. nih.gov

This table illustrates the types of mutations induced by a related alkylating agent, providing a model for the expected mutational spectrum of this compound.

Induction of Chromosomal Aberrations and Aneuploidy in In Vitro Mammalian Systems

This compound has been demonstrated to induce chromosomal aberrations in in vitro mammalian cell systems. Research has shown that this compound is positive in chromosomal aberration tests using Chinese hamster lung cells. lookchem.com This clastogenic activity, the ability to cause breaks in chromosomes, is a hallmark of many N-nitroso compounds. nih.gov The mechanism of action for these compounds often involves the alkylation of DNA, which can lead to single-strand or double-strand breaks in the DNA helix. portlandpress.com If these breaks are not correctly repaired, they can manifest as visible chromosomal aberrations during cell division. portlandpress.com

The types of aberrations typically observed include chromatid and chromosome breaks, as well as exchanges. osti.gov While N-nitroso compounds are potent inducers of such structural changes, their ability to cause aneuploidy—an abnormal number of chromosomes—is less clearly defined. Studies on other alkylating agents suggest that their primary genotoxic effect is through clastogenic mechanisms (chromosome breakage) rather than aneugenic mechanisms (which affect chromosome segregation). aacrjournals.org For instance, investigations into the effects of methylnitrosourea (MNU) and ethylnitrosourea (ENU) have shown that they predominantly induce micronuclei containing chromosome fragments (kinetochore-negative) as opposed to whole chromosomes (kinetochore-positive), confirming a clastogenic mode of action. aacrjournals.org This suggests that this compound likely acts in a similar manner, primarily causing structural chromosomal damage rather than changes in chromosome number.

Mechanistic Basis of Cell Cycle Perturbations and Programmed Cell Death in Exposed Cells

Exposure to N-nitroso compounds like this compound can lead to significant disruptions in the cell cycle and trigger programmed cell death, or apoptosis. The underlying mechanism is closely tied to the DNA damage they induce. When DNA is damaged by alkylating agents, a complex signaling network known as the DNA damage response (DDR) is activated. This response aims to halt the cell cycle to allow time for DNA repair.

Key players in this process are the checkpoint kinases, such as Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR), which are activated in response to DNA lesions. iarc.fr These kinases, in turn, phosphorylate and activate downstream effectors like Chk1 and Chk2, which enforce cell cycle arrest, typically at the G2/M checkpoint. iarc.fr This prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of mutations. Studies on other N-nitroso compounds have shown that this G2 arrest is a robust response to the type of DNA alkylation damage they cause. iarc.fr

If the DNA damage is too extensive to be repaired, the cell may be directed towards apoptosis. This process of controlled cell death is a critical failsafe mechanism to eliminate cells with a high risk of becoming cancerous. The decision to undergo apoptosis can be influenced by the mismatch repair (MMR) system, which recognizes DNA adducts formed by N-nitroso compounds. nih.gov The sustained signaling from the DDR and MMR pathways can lead to the activation of the apoptotic cascade. In some cell systems, exposure to N-nitroso compounds has been shown to deregulate the expression of genes involved in both cell cycle blockage and apoptosis. researchgate.net

Contribution of Aldehyde Decomposition Products to Genotoxic Effects

The genotoxicity of this compound is not solely attributable to the parent compound but also to its decomposition products. N-nitrosourethanes are known to be unstable under certain conditions and can decompose to form reactive intermediates. epa.gov One of the likely decomposition pathways for this compound involves the release of an aldehyde corresponding to the butyl group. Specifically, photolytic studies of the related compound N-n-butyl-N-nitrosoformamide have been shown to yield n-butanal, also known as butyraldehyde (B50154). cdnsciencepub.com It is therefore highly probable that butyraldehyde is a metabolic or decomposition product of this compound under physiological conditions.

Experimental Carcinogenesis Models and Organ Specific Mechanisms

Development and Characterization of In Vivo Carcinogenesis Models using N-n-Butyl-N-nitrosourethane

Establishment of Rodent Models (e.g., Rats, Mice, Hamsters) for Tumor Induction

Rodent models have been instrumental in elucidating the carcinogenic properties of this compound and related nitroso compounds. Studies in Donryu rats have demonstrated that the administration of N-n-butyl-N-nitrosourethan in their drinking water effectively induces neoplasms, particularly in the upper digestive tract. kyoto-u.ac.jp Similarly, experiments with the related compound N-methyl-N-nitrosourea (MNU) have established its utility in inducing mammary tumors in Sprague-Dawley rats and thymic lymphomas in p53+/- mice. mdpi.comnih.gov

In mice, oral administration of N-butyl-N-nitrosourethan has been shown to produce papillomas and squamous cell carcinomas in the esophagus and forestomach. researchgate.net Furthermore, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a structural analog, is a well-established model for inducing urinary bladder cancer in mice. chempedia.info

Studies in Syrian golden hamsters have utilized single intraperitoneal injections of N-nitroso-N-methylurea (NMU) and N-nitroso-N-ethylurea (NEU) to induce tumors, primarily in the forestomach, with NMU also causing a low incidence of liver tumors. nih.gov Chinese hamsters have been used in studies with N-dibutylnitrosamine and N-nitrosomethylurea to investigate their carcinogenic effects. kisti.re.kr These models, while not all specific to this compound, provide a comparative framework for understanding the carcinogenic potential of nitrosourea (B86855) compounds in different rodent species.

Investigation of Organ-Specific Tumorigenesis (e.g., Liver, Urinary Bladder, Gastrointestinal Tract, Lung, Pancreas)

A hallmark of carcinogenesis induced by this compound and its analogs is the remarkable degree of organ specificity. Oral administration of N-n-butyl-N-nitrosourethan to rats has been shown to selectively induce tumors in the esophagus and forestomach. kyoto-u.ac.jp This specificity is also observed in mice, where the same compound leads to the development of esophageal and forestomach papillomas and carcinomas. researchgate.net

In contrast, other nitroso compounds exhibit different organ preferences. For instance, N-nitrosodi-n-butylamine is a potent inducer of urinary bladder tumors in multiple species, including mice, rats, and hamsters. nih.gov Its metabolite, N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), is so specific to the urinary bladder that it is widely used as a model for studying this particular cancer. nih.govnih.gov

N-nitroso-N-methylurea (NMU) demonstrates a broader carcinogenic spectrum, inducing tumors in the forestomach and liver of hamsters. nih.gov In rats, NMU initiation followed by a promoter like phenobarbital (B1680315) can lead to the development of thyroid and liver tumors. nih.gov The diverse organotropism of these related compounds highlights the subtle molecular and physiological factors that dictate where tumors will arise. While direct evidence for this compound inducing tumors in the liver, lung, or pancreas is less documented, the study of its analogs provides a basis for understanding the potential for multi-organ tumorigenesis.

Mechanistic Underpinnings of Organotropism in Experimental Animals

The selective targeting of specific organs by this compound and related carcinogens is not a random process but is governed by a complex interplay of metabolic and genetic factors.

Role of Differential Metabolic Activation in Target Tissues

The carcinogenicity of most nitrosamines, including this compound, is dependent on their metabolic activation into reactive electrophilic species that can bind to cellular macromolecules like DNA. mdpi.comnih.gov This bioactivation is often carried out by cytochrome P450 enzymes, and the expression and activity of these enzymes can vary significantly between different organs and tissues. nih.gov

The organotropism of N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) towards the urinary bladder is a classic example of metabolic activation dictating cancer location. The principal urinary metabolite of BBN is N-n-butyl-N-(3-carboxypropyl)nitrosamine (BCPN), which is considered the ultimate carcinogen that directly acts on the bladder epithelium. nih.gov The formation and excretion of BCPN in the urine bring the active carcinogen into high concentrations in the target organ.

Similarly, the metabolism of other nitrosamines can lead to the formation of reactive intermediates that are specific to certain tissues. For instance, the metabolic activation of N-nitrosamines can lead to the formation of alkyldiazonium ions, which are potent alkylating agents. nih.gov The differential capacity of tissues to metabolize the parent compound into these reactive species is a key determinant of organ-specific carcinogenesis.

Influence of DNA Repair Heterogeneity on Organ Selectivity

Once the reactive metabolites of this compound are formed, they can interact with DNA to form adducts. A critical DNA lesion formed by N-nitrosourea compounds is O6-alkylguanine. nih.gov If not repaired, this adduct can lead to mispairing during DNA replication, resulting in mutations that can initiate the carcinogenic process.

The capacity to repair such DNA damage varies among different cell types and organs. The persistence of DNA adducts in a particular tissue is inversely related to its DNA repair capacity. Tissues with lower levels of specific DNA repair enzymes, such as O6-methylguanine-DNA methyltransferase (MGMT), may accumulate more DNA damage and thus be more susceptible to tumor initiation. nih.gov

For example, in studies with N-nitroso-N-methylurea (NMU) in hamsters, the persistence of O6-methylguanine relative to 7-methylguanine (B141273) was found to be highest in the DNA of the brain and intestine and lowest in the liver. nih.gov This suggests that differences in the ability to repair specific DNA adducts contribute to the organotropic effects of this carcinogen. Therefore, the heterogeneity in DNA repair pathways across different organs is a crucial factor in determining the organ selectivity of this compound-induced carcinogenesis.

Dose-Response Relationships and Tumorigenic Efficacy in Experimental Models

The incidence and multiplicity of tumors induced by this compound and related compounds are closely linked to the administered dose. Dose-response studies are crucial for understanding the carcinogenic potency of a chemical and for risk assessment.

In studies with N-butyl-N-(4-hydroxybutyl)nitrosamine (OH-BBN) in mice, a linear increase in the incidence of urinary bladder carcinoma was observed with increasing doses. nih.gov Similarly, in rats, a single intravenous injection of N-methyl-N-nitrosourea (MNU) for the induction of mammary tumors demonstrated a clear dose-related increase in cancer incidence and the number of cancers per animal. nih.gov Conversely, the latent period for cancer development increased with decreasing doses of MNU. nih.gov

These findings underscore the principle that the tumorigenic efficacy of nitrosourea compounds is dose-dependent. Higher doses generally lead to a higher tumor incidence and a shorter latency period. The specific shape of the dose-response curve can provide insights into the mechanisms of carcinogenesis and is a critical component in modeling cancer risk.

Below are interactive tables summarizing the findings from experimental carcinogenesis studies with this compound and related compounds.

Table 1: Tumor Induction in Rodent Models by this compound and Related Compounds

Compound Species Route of Administration Target Organs Tumor Types
N-n-Butyl-N-nitrosourethan Rat Oral (drinking water) Esophagus, Forestomach Neoplasms
N-n-Butyl-N-nitrosourethan Mouse Oral Esophagus, Forestomach Papilloma, Squamous cell carcinoma
N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN) Mouse, Rat Oral, Intravesical Urinary Bladder Carcinoma
N-methyl-N-nitrosourea (MNU) Rat Intravenous Mammary Gland Carcinoma

Table 2: Dose-Response Relationship for Tumor Induction by Nitrosourea Compounds

Compound Species Endpoint Dose-Response Observation
N-butyl-N-(4-hydroxybutyl)nitrosamine (OH-BBN) Mouse Urinary Bladder Carcinoma Incidence Linear increase with dose
N-methyl-N-nitrosourea (MNU) Rat Mammary Cancer Incidence Increased with increasing dose
N-methyl-N-nitrosourea (MNU) Rat Number of Mammary Cancers per Animal Increased with increasing dose

Investigation of Transplacental Carcinogenesis Mechanisms in Experimental Settings

The transplacental carcinogenic potential of N-nitroso compounds, a class to which this compound belongs, has been a subject of significant investigation. These compounds can cross the placenta and induce tumors in the offspring, often with a marked neurotropic effect, meaning they selectively affect the nervous system. nih.gov

While direct studies on the transplacental carcinogenesis of this compound are not extensively documented in readily available literature, research on the closely related compound, 1-butyl-1-nitrosourea (B1211176) (BNU), provides critical insights. In one pivotal study, pregnant ACI/N rats were administered 1-butylurea and sodium nitrite (B80452) daily from the 13th to the 21st day of gestation. These two precursors react in the acidic environment of the stomach to form BNU.

The offspring of these rats developed neurogenous tumors with an incidence of 64%. nih.gov The localization and histological characteristics of these tumors were reported to be identical to those observed in offspring of mothers who were directly administered BNU during pregnancy. nih.gov This demonstrates a clear transplacental carcinogenic effect, leading to the development of nervous system tumors in the progeny.

Table 1: Transplacental Carcinogenesis of 1-Butyl-1-nitrosourea (BNU) in ACI/N Rats

ParameterFinding
Animal ModelACI/N Rats
Exposure1-butylurea and sodium nitrite (precursors to BNU)
Gestational Period of ExposureDays 13 to 21
Tumor Incidence in Offspring64% (23 out of 36)
Mean Survival Time of Tumor-bearing Rats309 days
Primary Tumor TypeNeurogenous Tumors

The sensitivity of the fetus to carcinogenic insults is not uniform throughout gestation. Studies with other nitrosoureas, such as N-ethyl-N-nitrosourea (ENU), have shown that the timing of exposure during fetal development plays a crucial role in tumor induction. nih.gov For instance, in rats, the highest incidence of neurogenic tumors was observed when ENU exposure occurred later in gestation. nih.gov This suggests that the developmental stage of the target tissues at the time of exposure is a critical determinant of susceptibility to carcinogenesis.

Co-Carcinogenesis and Modulating Factors in Experimental Systems

The carcinogenic effects of a chemical can be significantly altered by simultaneous or sequential exposure to other substances, a phenomenon known as co-carcinogenesis. These modulating factors can either enhance (promote) or inhibit the development of tumors.

While specific co-carcinogenesis studies focusing on this compound as the initiating agent are not widely reported, research on related N-nitroso compounds provides a framework for understanding potential interactions. For example, in studies of bladder carcinogenesis induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), a structural analog of BNUR, several compounds have been identified as promoters.

In one such study, male rats were first treated with BBN to initiate carcinogenesis. Subsequent administration of various chemicals revealed that saccharin, sodium L-ascorbate, and DL-tryptophan, among others, promoted the development of preneoplastic lesions in the urinary bladder. nih.gov This demonstrates that the carcinogenic process initiated by a nitrosamine (B1359907) can be significantly influenced by subsequent exposure to other agents.

Table 2: Modulating Factors in N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN)-Induced Bladder Carcinogenesis in Rats

Initiating CarcinogenModulating Factor (Promoter)Target OrganEffect
BBNSaccharinUrinary BladderEnhanced development of preneoplastic lesions
BBNSodium L-ascorbateUrinary BladderEnhanced development of preneoplastic lesions
BBNDL-tryptophanUrinary BladderEnhanced development of preneoplastic lesions

Furthermore, studies on wide-spectrum carcinogens like N-methyl-N-nitrosourea (MNU) have shown that post-initiation treatment with substances such as phenobarbital can enhance the development of tumors in specific organs like the liver and thyroid. nih.gov Conversely, other compounds may exhibit inhibitory effects. The antioxidant butylated hydroxytoluene (BHT), for instance, has been shown to have varying effects depending on the initiating carcinogen. nih.gov

These findings underscore the principle that the ultimate carcinogenic outcome of an N-nitroso compound can be a multifactorial process, influenced by the interplay between the initiating carcinogen and subsequent exposures to various modulating agents. While direct evidence for this compound is pending, the established principles of co-carcinogenesis in related compounds suggest that its carcinogenic potential could also be subject to modification by other chemical exposures.

Structure Activity Relationships Sar and Computational Studies of N N Butyl N Nitrosourethane Analogs

Systematic Analysis of Alkyl Chain Length and Substitution Effects on Biological Activity

The biological activity of N-nitroso compounds is significantly influenced by the nature of their alkyl substituents. Studies on N-nitrosamines have shown a general trend where the carcinogenic potency is affected by the length of the alkyl carbon chain. For instance, the dose required to induce tumors has been observed to increase with the lengthening of the carbon chain of the alkyl group. epa.gov A comparison between dimethylnitrosamine and dibutylnitrosamine illustrates that a substantially higher dose of the latter is needed to produce tumors. epa.gov

In the case of N-nitrosourethanes, which are a subclass of N-nitrosamides, the structure of the alkyl group is also a critical determinant of activity. For example, N-methyl-N-nitrosourethane has been identified as a direct-acting carcinogen, capable of inducing localized depigmentation in mice, an effect linked to carcinogenicity. lshtm.ac.uk This highlights that even a small methyl group can confer significant biological activity. While direct comparative studies on a homologous series of N-alkyl-N-nitrosourethanes are not extensively detailed in the provided literature, the established principles from related N-nitroso compounds suggest that variations in the butyl group of N-n-Butyl-N-nitrosourethane, such as chain length, branching, or the introduction of functional groups, would predictably alter its biological profile.

Table 1: Effect of Alkyl Group on Carcinogenicity of N-Nitrosamines

CompoundAlkyl GroupRelative Carcinogenic Dose
DimethylnitrosamineMethyl (CH₃)Lower (e.g., 27-40 mg/kg) epa.gov
DibutylnitrosamineButyl (C₄H₉)Higher (e.g., 1200 mg/kg) epa.gov

This table illustrates the general principle that for N-nitrosamines, a longer alkyl chain often requires a higher dose to elicit a carcinogenic response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net This approach is valuable for predicting the activity of new compounds and for gaining insights into their mechanisms of action. researchgate.net

QSAR studies have been applied to diverse groups of nitroso compounds to predict their carcinogenic potential. One such study analyzed a dataset that included nitrosoureas, N-nitrosamines, and a nitrosourethane to develop a model for rodent carcinogenicity. researchgate.net These models typically use molecular descriptors, which are numerical values representing different aspects of a molecule's structure, such as its electronic properties, size, and shape. researchgate.net By identifying which descriptors are most influential, QSAR can shed light on the structural features that are essential for the compound's biological effect. For this compound, QSAR models could help elucidate how the butyl group and the urethane (B1682113) moiety contribute to its reactivity and interaction with biological targets.

Computational Chemistry Approaches

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely applied to calculate molecular properties and reaction energetics, providing deep insights into chemical reactivity. arxiv.org

DFT calculations have been specifically employed to study the decomposition of N-alkyl-N-nitrosourethanes. electronicsandbooks.com These studies are useful for understanding the generation of reactive intermediates from these compounds. For the broader class of N-nitrosamines, DFT has been used to characterize conformational isomers and to calculate the energy barriers for rotation around the N–N bond. researchgate.net Such calculations provide quantitative information about the stability of the N–NO bond, which is critical for their biological action. researchgate.net Applying DFT to this compound can determine its molecular geometry, charge distribution, and the energetics of its decomposition pathways, which are fundamental to understanding its reactivity.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of how a compound like this compound interacts with biological macromolecules, such as proteins and DNA, at an atomic level. nih.gov

While specific MD studies on this compound were not identified, the methodology is well-established for examining the effects of reactive oxygen and nitrogen species (RONS) on cellular components. nih.gov MD simulations can model the process of a compound binding to the active site of an enzyme or intercalating into DNA. These simulations provide detailed information on the dynamics, conformational changes, and binding energies involved in the formation of compound-biomolecule complexes. This approach is crucial for understanding how N-nitrosamides and their reactive byproducts exert their biological effects, such as causing chemical modifications to proteins and cell membranes, which can lead to the disruption of cellular processes. nih.gov

Advanced Analytical Methodologies for N N Butyl N Nitrosourethane Research

Synthesis and Purification Techniques for Research-Grade N-n-Butyl-N-nitrosourethane

The synthesis of this compound for research purposes requires precise chemical reactions and rigorous purification to ensure the absence of confounding impurities. A common synthetic route involves the nitrosation of N-butylurethane. This process is typically carried out under controlled conditions to achieve a high yield of the desired N-nitroso compound.

Purification of the synthesized this compound is a critical step to obtain a research-grade product. Techniques such as column chromatography are often employed. In this method, the crude product is passed through a stationary phase, like silica (B1680970) gel, allowing for the separation of the target compound from unreacted starting materials and byproducts based on differential adsorption. The purity of the final product is then verified using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm its structural integrity and chemical identity.

Application of Isotope Labeling (e.g., ¹⁴C) for Tracing Metabolic Fate and Adduct Formation

Isotope labeling is a powerful tool for elucidating the metabolic pathways and ultimate fate of this compound in biological systems. By replacing a standard carbon atom (¹²C) with a radioactive isotope like Carbon-14 (¹⁴C) at a specific position in the N-n-butyl-N-nitrosourea molecule, researchers can trace the compound and its metabolites. For instance, N-n-[1-¹⁴C]Butyl-N-nitrosourea has been synthesized from n-[1-¹⁴C]butanol for in vitro studies with DNA.

This labeling allows for the tracking of the radiolabeled carbon as the parent compound is metabolized. Following administration to an experimental system, the distribution of radioactivity in various tissues, excreta (urine and feces), and even expired air (as ¹⁴CO₂) can be measured. This provides a quantitative picture of the compound's absorption, distribution, metabolism, and excretion. Furthermore, this technique is invaluable for identifying and quantifying the formation of covalent bonds between metabolites of this compound and macromolecules like DNA and proteins, known as adducts.

Sophisticated Chromatographic and Spectrometric Techniques for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound and some of its metabolites. In this technique, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both identification and quantification.

For the analysis of nitrosamines, GC is often coupled with a thermal energy analyzer (TEA) or a mass spectrometer. Derivatization may be required for certain analytes to increase their volatility for GC analysis. The sensitivity of GC-MS allows for the detection of trace amounts of the parent compound and its volatile byproducts in complex biological and environmental samples.

For non-volatile metabolites and macromolecular adducts, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. LC-MS/MS is particularly suited for analyzing DNA adducts, which are formed when reactive metabolites of this compound covalently bind to DNA.

The process typically involves the enzymatic hydrolysis of DNA to its constituent nucleosides, followed by separation using LC. The tandem mass spectrometer then allows for highly specific and sensitive detection of the modified nucleosides. This method can identify the exact chemical structure of the adducts and their quantity in a given DNA sample.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of DNA and protein adducts formed by this compound. While mass spectrometry provides information on the mass of an adduct, NMR provides detailed information about the atomic arrangement and the specific site of adduction on the macromolecule.

Dynamic NMR (DNMR) spectroscopy and density functional theory (DFT) have been used to study the rotational barriers of the N-N bond in nitrosamines. For adduct characterization, multidimensional NMR experiments on isotopically labeled samples can reveal the precise three-dimensional structure of the adduct within a DNA or protein fragment, which is crucial for understanding its biological consequences.

Development of Robust Methodologies for DNA and Protein Adduct Profiling in Experimental Samples

"Adductomics" is an emerging field that aims to comprehensively profile all DNA and protein adducts in a given sample. Developing robust methodologies for this purpose is a key area of research. These methods often combine the strengths of different analytical techniques.

A typical adductomics workflow involves the isolation of DNA or protein from a sample, followed by hydrolysis into smaller components (nucleosides or amino acids). These components are then separated by high-performance liquid chromatography (HPLC) and analyzed by high-resolution mass spectrometry (HRMS). This approach allows for the simultaneous detection and quantification of a wide range of known and even unknown adducts. The development of automated data analysis pipelines is also crucial for processing the large and complex datasets generated in these studies. The ability to create a detailed profile of DNA and protein adducts provides a powerful biomarker for assessing exposure to compounds like this compound and understanding the mechanisms of their toxicity.

Future Directions and Emerging Research Avenues for N N Butyl N Nitrosourethane

Elucidation of Underexplored Molecular Pathways and Regulatory Networks

While the genotoxic nature of many nitrosamines is established, a comprehensive understanding of the specific molecular pathways and regulatory networks perturbed by N-n-Butyl-N-nitrosourethane remains a critical area for future investigation. Research indicates that nitrosamine (B1359907) disinfection by-products can trigger tumor growth through a series of molecular events, including gene mutations and abnormal expression of coding RNA. oup.com The carcinogenic effects are largely attributed to their active electrophilic intermediates, which lead to DNA alkylation and subsequent gene mutations. oup.com

Symmetrical nitrosamines are often linked to liver cancer, while asymmetrical ones are associated with esophageal squamous cell carcinoma, highlighting that the structure of the nitrosamine can influence the type of cancer it induces. oup.com The metabolic activation and repair mechanisms can also differ across various organs and species. oup.com For instance, N-Nitroso-N-methylurea (NMU), a related nitrosourea (B86855) compound, is known to be a direct-acting alkylating agent that interacts with DNA, causing mutations that can activate oncogenes or inactivate tumor suppressor genes. medchemexpress.comchemsrc.com This disruption of normal cell growth control mechanisms leads to abnormal cell proliferation. medchemexpress.com Future studies should focus on identifying the full spectrum of signaling pathways, such as cell cycle regulation and apoptosis, that are affected by this compound. medchemexpress.com

Development of Advanced In Vitro Organoid and 3D Cell Culture Models for Mechanistic Studies

The limitations of traditional two-dimensional (2D) cell cultures and animal models have spurred the development of more physiologically relevant in vitro systems. Organoids and other three-dimensional (3D) cell culture models are emerging as powerful tools for studying chemical carcinogenesis. ijbs.com These models more accurately recapitulate the complex tissue architecture and cell-cell interactions of human organs, offering a superior platform for mechanistic studies. frontiersin.org

Recent studies have demonstrated the feasibility of organoid-based chemical carcinogenesis models. ijbs.comoup.com For example, mouse organoids derived from normal lung, liver, and mammary tissues have been successfully used to model tumorigenesis induced by various genotoxic chemicals. ijbs.comoup.comnih.gov These organoid models, when combined with genome-editing technologies like CRISPR/Cas9, can be used to evaluate the carcinogenic activity of chemicals by assessing cancer incidence, progression, and metastasis. frontiersin.org The development of patient-derived organoids (PDOs) further enhances the translational relevance of these models, allowing for the investigation of carcinogenic risks in a manner that reflects human genetic diversity. ijbs.com Future research on this compound should leverage these advanced models to investigate its effects on specific cell types within an organ and to elucidate the early molecular events in the carcinogenic process. oup.com

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic view of the molecular mechanisms underlying this compound's toxicity, the integration of multiple "omics" technologies is essential. ufz.de This approach, which combines genomics, proteomics, metabolomics, and other omics data, can provide a comprehensive understanding of the biological network responses to toxicological perturbations. ufz.denih.gov

A single-omics technique, such as transcriptomics, can only capture changes in one type of biomolecule and therefore provides a limited perspective on toxicity pathways. nih.gov In contrast, multi-omics data integration allows for a systemic understanding of how a chemical exposure triggers a cascade of effects at the regulatory pathway level, involving changes in the levels, interactions, and feedback loops of various biomolecules. nih.gov Studies have shown that multi-omics approaches can significantly improve the confidence in detecting pathway responses to toxicants. nih.govtandfonline.com For example, combining metabolomics and transcriptomics has been used to evaluate the molecular mechanisms involved in the toxicity of silver nanoparticles. mdpi.com Future research on this compound should employ a multi-omics strategy to identify novel biomarkers of exposure and effect, and to construct detailed adverse outcome pathways (AOPs) that map the sequence of events from molecular initiation to adverse health outcomes. tandfonline.commdpi.com

Table 1: Examples of Omics Technologies and Their Applications in Toxicology

Omics TechnologyBiological Molecules MeasuredPotential Application for this compound Research
Genomics DNAIdentifying gene mutations and chromosomal aberrations.
Transcriptomics RNACharacterizing changes in gene expression profiles.
Proteomics ProteinsAnalyzing alterations in protein expression and post-translational modifications.
Metabolomics MetabolitesProfiling changes in small molecule intermediates and end-products of metabolism.

Leveraging Artificial Intelligence and Machine Learning for Predictive Modeling of Structure-Activity Relationships

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize toxicology and chemical risk assessment. frontiersin.orgaltex.org These computational approaches can analyze vast and complex datasets to identify patterns and relationships that are not readily apparent through traditional methods. frontiersin.org In the context of this compound, AI and ML can be leveraged to develop predictive models for its structure-activity relationships (SAR).

Focused Research on the Role of Specific DNA Repair Enzymes in Mitigating Adduct Effects

A crucial aspect of understanding the carcinogenicity of this compound is investigating the cellular mechanisms that counteract its DNA-damaging effects. Focused research on the role of specific DNA repair enzymes is paramount. Nitrosourea compounds are known to form DNA adducts, which, if not repaired, can lead to mutations and cell death. nih.govresearchgate.net

One of the most important DNA repair pathways is direct damage reversal by O6-methylguanine-DNA methyltransferase (MGMT). unimedizin-mainz.de This "suicide enzyme" removes alkyl groups from the O6 position of guanine (B1146940), a common site of DNA damage by alkylating agents like nitrosoureas. nih.govunimedizin-mainz.de The efficiency of this repair mechanism can significantly influence a cell's resistance to the cytotoxic effects of these compounds. nih.gov Other repair pathways, such as base excision repair (BER), are responsible for removing other types of DNA adducts. unimedizin-mainz.de Future research should aim to precisely identify the types of DNA adducts formed by this compound and to characterize the specific DNA repair enzymes involved in their removal. Understanding the interplay between DNA damage and repair will provide critical insights into individual susceptibility to the carcinogenic effects of this compound.

Q & A

Q. How is N-n-Butyl-N-nitrosourethane typically synthesized in laboratory settings?

Methodological Answer: The synthesis involves nitrosation of the parent urethane compound under controlled acidic conditions (e.g., using sodium nitrite in HCl). Reaction parameters such as temperature (0–6°C for stability, as seen in nitrosamine standards ), stoichiometry, and reaction time must be optimized to minimize byproducts. Post-synthesis, purification via column chromatography or recrystallization is critical. Characterization should include NMR (¹H/¹³C), mass spectrometry (MS), and HPLC to confirm structure and purity (>95%). For reproducibility, document reaction conditions rigorously, following NIH guidelines for experimental reporting .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer: Use a combination of:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 230–240 nm for nitrosamines) to assess purity.
  • Spectroscopy : ¹H/¹³C NMR to verify functional groups (e.g., nitroso peaks at ~650–750 cm⁻¹ in IR) and MS for molecular ion confirmation.
  • Thermal analysis : Differential scanning calorimetry (DSC) to evaluate decomposition thresholds. Contradictions in data (e.g., unexpected peaks in NMR) should prompt re-examination of synthesis conditions or solvent interactions .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Storage : Keep at 0–6°C in amber glass vials to prevent photodegradation and thermal decomposition .
  • PPE : Use nitrile gloves, lab coats, and safety goggles; work in a fume hood to avoid inhalation.
  • Waste disposal : Treat with acidic ethanol (to denature nitroso groups) before disposal, adhering to institutional hazardous waste guidelines. Safety data sheets emphasize that handling requires "experienced personnel in authorized facilities" .

Advanced Research Questions

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C and 40°C. Monitor degradation via HPLC at intervals (e.g., 24h, 72h). Data contradictions may arise from solvent interactions (e.g., acetonitrile vs. methanol) or trace metal contamination. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life and validate with empirical data .

Q. What strategies resolve discrepancies in genotoxicity data across in vitro and in vivo studies?

Methodological Answer:

  • Dose-response analysis : Test multiple concentrations in Ames assays (Salmonella strains TA98/TA100) and compare with mammalian cell models (e.g., micronucleus tests).
  • Metabolic activation : Include S9 liver microsomes to assess nitroso-to-amine conversion rates.
  • Statistical validation : Apply Hill slope models to evaluate threshold effects. Differences may stem from metabolic variability or assay sensitivity .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in carcinogenesis?

Methodological Answer:

  • In vitro models : Use primary hepatocytes or 3D liver spheroids to study DNA adduct formation via LC-MS/MS.
  • Omics integration : Pair RNA-seq (to identify dysregulated pathways) with targeted metabolomics (e.g., nitroso-amine adduct quantification).
  • Controls : Include N-nitroso-negative analogs to isolate nitroso-specific effects. Document methodology per NIH preclinical guidelines to ensure replicability .

Q. What advanced analytical methods improve detection limits for trace nitrosamine impurities?

Methodological Answer:

  • LC-HRMS : Liquid chromatography-high-resolution mass spectrometry (e.g., Orbitrap) with a detection limit of 0.1 ppb.
  • Derivatization : Use pentafluorobenzyl bromide to enhance volatility for GC-MS analysis.
  • Method validation : Follow ICH Q2(R1) guidelines for linearity, precision, and recovery rates. Cross-validate with independent labs to address inter-study variability .

Data Reporting and Replication Guidelines

  • Documentation : Include raw chromatograms, spectral data, and statistical scripts in supplementary materials for transparency .
  • Ethical compliance : For in vivo studies, detail Institutional Review Board (IRB) approvals and adherence to ARRIVE guidelines .
  • Contradiction analysis : Use funnel plots or sensitivity analyses to identify outliers in meta-studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.